molecular formula C5H6BrN3O2 B2942720 methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate CAS No. 709021-70-5

methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2942720
CAS No.: 709021-70-5
M. Wt: 220.026
InChI Key: MOHORHHADUWSFQ-UHFFFAOYSA-N
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Description

Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate (CAS: 709021-70-5) is a brominated triazole derivative characterized by a methyl ester group linked to a 1,2,4-triazole ring substituted with a bromine atom at the 3-position. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its molecular formula is C₅H₆BrN₃O₂, with a molecular weight of 220.03 g/mol . The presence of the bromine atom enhances electrophilic reactivity, making it valuable for further functionalization, such as cross-coupling reactions or nucleophilic substitutions. The compound is commercially available with a purity of 95% (MFCD00479131) and is synthesized via alkylation reactions using bromoacetate derivatives .

Properties

IUPAC Name

methyl 2-(3-bromo-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHORHHADUWSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-bromo-1H-1,2,4-triazole with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

    Oxidation: The triazole ring can be oxidized to form triazole N-oxides under specific conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of new triazole derivatives with different functional groups.

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of the corresponding alcohol from the ester group.

Scientific Research Applications

Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic organic compound with a 1,2,4-triazole ring, an amino group, and a methyl ester functional group. The bromine atom at the 5-position of the triazole ring enhances its reactivity and potential biological activity. It has garnered attention in medicinal chemistry and agrochemistry because of its diverse applications and properties.

Applications
Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate has applications across several domains:

  • It exhibits potential antimicrobial, antifungal, and anticancer properties.
  • It serves as a building block in the synthesis of pharmaceuticals targeting different diseases.
  • Its ability to inhibit specific enzymes makes it a valuable tool in biological assays and enzyme inhibitor studies.

Another similar compound, methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate, is used in scientific research applications:

  • Chemistry As an intermediate in the synthesis of more complex molecules.
  • Biology In the study of enzyme inhibition and protein interactions.
  • Industry In the development of new materials and chemical processes.

Biological Activity
Methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate has garnered attention in medicinal chemistry and pharmacology because of its structural features and potential biological activities. The presence of both bromine and hydroxyl groups in its structure contributes to its reactivity and potential biological activities. This compound acts through various mechanisms:

  • Enzyme Inhibition The triazole ring can interact with enzymes by forming hydrogen bonds and hydrophobic interactions, leading to inhibition of specific biological pathways.
  • Cell Cycle Arrest Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, promoting apoptosis.
  • Antimicrobial Activity The compound exhibits potential antimicrobial properties, which are under investigation for therapeutic applications.

Anticancer Activity
Research indicates that derivatives of triazoles, including methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate, may possess anticancer properties. A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC (µM)
Compound 23MCF-7 (Breast Cancer)23.5
Compound 23A549 (Lung Cancer)18.7
Compound 23SW480 (Colon Cancer)20.3

These findings suggest that the compound could be a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The triazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromo group and ester functionality can also contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogenated Derivatives

  • (3,5-Dibromo-1H-1,2,4-Triazol-1-yl)Acetic Acid (CAS: 1240572-21-7) Structure: Differs by an additional bromine atom at the 5-position of the triazole ring. Molecular Weight: 277.93 g/mol (vs. 220.03 g/mol for the monobromo compound). Applications: Enhanced electrophilicity due to two bromine atoms, making it suitable for dual functionalization in catalysis or medicinal chemistry . Synthesis: Achieved via bromination of the parent triazole or direct substitution reactions.
  • Ethyl (3-Bromo-1H-1,2,4-Triazol-1-yl)Acetate (CAS: 1243250-13-6)

    • Structure : Ethyl ester instead of methyl.
    • Molecular Weight : 234.06 g/mol.
    • Reactivity : Similar bromine-mediated reactivity but with slower hydrolysis kinetics due to the ethyl group’s steric bulk .

Nitro-Substituted Analogs

  • Methyl (3-Nitro-1H-1,2,4-Triazol-1-yl)Acetate (CAS: 70965-23-0) Structure: Bromine replaced by a nitro group (-NO₂). Molecular Weight: 186.12 g/mol. Applications: Nitro groups enhance redox activity, making this compound useful in explosives research or as a precursor for amine derivatives .

Non-Halogenated Derivatives

  • Methyl 2-(1H-1,2,4-Triazol-1-yl)Acetate (CAS: 106535-16-4)
    • Structure : Lacks the bromine substituent.
    • Molecular Weight : 141.13 g/mol.
    • Applications : Serves as a parent compound for synthesizing halogenated or functionalized triazoles. Reduced reactivity compared to brominated analogs .

Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 709021-70-5 C₅H₆BrN₃O₂ 220.03 3-Bromo, methyl ester Organic synthesis, APIs
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid 1240572-21-7 C₃H₂Br₂N₃O₂ 277.93 3,5-Dibromo, carboxylic acid Electrophilic intermediates
Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate 70965-23-0 C₅H₆N₄O₄ 186.12 3-Nitro, methyl ester Explosives precursors
Ethyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate 1243250-13-6 C₆H₈BrN₃O₂ 234.06 3-Bromo, ethyl ester Delayed-release prodrugs
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate 106535-16-4 C₅H₇N₃O₂ 141.13 Unsubstituted triazole Parent compound for derivatization

Biological Activity

Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

1. Chemical Structure and Properties

This compound features a triazole ring that enhances its reactivity and biological activity. The bromine substitution at the 3-position of the triazole ring is critical for its interactions with biological targets.

Property Value
Molecular FormulaC6H8BrN3O2
Molecular Weight227.05 g/mol
StructureTriazole Structure

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins:

  • Enzyme Inhibition : The compound has been shown to inhibit aromatase, an enzyme involved in estrogen biosynthesis, through the formation of hydrogen bonds and hydrophobic interactions.
  • Cell Signaling Modulation : It influences key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation.

3.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its efficacy against various bacterial and fungal strains.

Microorganism Inhibition Zone (mm) MIC (μg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans1264

3.2 Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. For instance, it has been evaluated against several cancer cell lines with promising results.

Cell Line IC50 (μM)
HeLa5.6
MCF77.2
A5494.9

Case Study 1: Aromatase Inhibition

A study investigated the inhibitory effects of this compound on aromatase activity in vitro. The compound demonstrated a significant reduction in estrogen levels in treated cell cultures compared to controls .

Case Study 2: Antifungal Activity

Another research focused on the antifungal efficacy of this compound against Fusarium solani. The results indicated that at a concentration of 100 μg/mL, it inhibited fungal growth by over 70%, suggesting its potential as a lead compound for antifungal drug development .

5. Conclusion

This compound is a versatile compound with significant biological activities including antimicrobial and anticancer effects. Its mechanisms involve enzyme inhibition and modulation of cellular signaling pathways, making it a promising candidate for further research in drug development.

Q & A

Q. What are the standard synthetic routes for methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate?

The compound is typically synthesized via N-alkylation of 3-bromo-1H-1,2,4-triazole with methyl bromoacetate. This reaction is often conducted in polar aprotic solvents (e.g., DMSO or acetone) using a base such as potassium carbonate (K2_2CO3_3) to deprotonate the triazole and facilitate nucleophilic substitution. However, selectivity for the N-1 isomer can be low (~46% a/a purity), necessitating chromatographic purification . Alternative methods include continuous-flow processes to enhance reaction efficiency and scalability, as demonstrated for structurally similar triazole derivatives .

Q. How is this compound characterized analytically?

Key characterization techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC/MS) : Retention time (r.t.) and molecular ion ([M+H]+^+) analysis to confirm identity and purity. For example, analogous triazole esters exhibit r.t. values ~0.58–0.71 min and [M+H]+^+ peaks matching theoretical masses .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify regioselectivity (N-1 vs. N-2 alkylation) and bromine substitution patterns .
  • X-ray Crystallography : For unambiguous structural determination, though this requires high-purity crystalline samples .

Q. What challenges arise in purifying this compound?

Poor selectivity during N-alkylation often yields isomeric mixtures (e.g., N-1 and N-2 substituted triazoles), requiring column chromatography or recrystallization for isolation . The compound’s polarity complicates extraction; ester derivatives (e.g., benzyl esters) are sometimes used to improve hydrophobicity and simplify purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve N-1 regioselectivity?

Strategies include:

  • Solvent/Base Optimization : Using acetone/K2_2CO3_3 enhances N-1 selectivity compared to DMSO .
  • Continuous-Flow Synthesis : Reduces reaction time and improves reproducibility. For example, flow processes for analogous triazoles achieved 52–66% yields with better control over stoichiometry .
  • Protecting Groups : Introducing UV-active groups (e.g., benzyl) aids in tracking reaction progress and simplifies purification .

Q. 6. What are the stability profiles of this compound under varying conditions?

  • Photodegradation : Brominated triazoles are prone to photolysis, forming dehalogenated byproducts. For example, triadimefon derivatives degrade to 1H-triazolyl ketones under UV light .
  • Thermal Stability : Elevated temperatures may induce ester hydrolysis or triazole ring decomposition. Stability studies in solvents like methanol or acetone are recommended, with monitoring via LC/MS .

Q. How does this compound serve as a precursor in pharmaceutical research?

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, making it valuable for synthesizing bioactive molecules. For instance, brominated triazoles are intermediates in TYK2 inhibitors and antimicrobial agents .

Q. How should researchers address discrepancies in reported yields or isomer ratios?

Contradictions often stem from variations in reaction parameters (e.g., solvent polarity, temperature). Systematic analysis via Design of Experiments (DoE) can identify critical factors. For example, a 15% increase in N-1 selectivity was achieved by adjusting equivalents of methyl bromoacetate in flow synthesis .

Methodological Considerations

Q. 9. What analytical workflows are recommended for assessing synthetic intermediates?

  • In-line Monitoring : Use LC/MS or UV detectors in continuous-flow setups to track reaction progress in real time .
  • Isotopic Labeling : 15^{15}N-labeled triazoles can clarify regioselectivity ambiguities in NMR spectra .

Q. How can computational methods aid in optimizing synthesis?

Density Functional Theory (DFT) calculations predict reaction pathways and transition states, guiding solvent/base selection. For example, DFT studies on triazole alkylation identified acetone as optimal for stabilizing intermediates .

Q. 10. What are the best practices for scaling up synthesis?

  • Green Chemistry Principles : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Process Analytical Technology (PAT) : Implement in-line analytics to ensure consistency during scale-up .

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